Cas no 105-18-0 (2-Butyne-1,4-diamine,N1,N1,N4,N4-tetraethyl-)
105-18-0 structure
Product Name:2-Butyne-1,4-diamine,N1,N1,N4,N4-tetraethyl-
2-Butyne-1,4-diamine,N1,N1,N4,N4-tetraethyl- Chemical and Physical Properties
Names and Identifiers
-
- 2-Butyne-1,4-diamine,N1,N1,N4,N4-tetraethyl-
- N,N,N',N'-TETRAETHYL-2-BUTYNE-1,4-DIAMINE
- 1,4-Bis-(diaethylamino)-butin-(2)
- 1,4-bis(diethylamino)-2-butyne
- 4-(diethylamino)but-2-ynyl-diethyl-amine
- N,N,N',N'-Tetraethyl-1,4-diaminobut-2-yne
- N,N,N',N'-tetraethylbut-2-ynylenediamine
- Tetra-N-aethyl-but-2-indiyldiamin
- tetra-N-ethyl-but-2-ynediyldiamine
- n,n,n’n’-tetraethyl-2-butynylenediamin
- n,n,n’,n’-tetraethyl-2-butyne-4-diamine
- N,N,N',N'-tetraethylbut-2-yne-1,4-diamine
- SCHEMBL10257125
- EINECS 203-277-8
- 4-04-00-01393 (Beilstein Handbook Reference)
- AI3-23337
- WLN: 2N2&2UU2N2&2
- N,N,N',N'-Tetraethyl-2-butynylenediamine
- N1,N1,N4,N4-tetraethylbut-2-yne-1,4-diamine
- 3YK5N7057W
- ZSHOGSSMVWJOGA-UHFFFAOYSA-N
- NSC166328
- DTXSID6059314
- 2-Butynylenediamine,N,N'N'-tetraethyl-
- BRN 1765954
- 2-Butyne-1, N,N,N',N'-tetraethyl-
- NSC-166328
- NSC 166328
- FT-0758752
- AKOS006283311
- NS00023353
- 105-18-0
- UNII-3YK5N7057W
- ZSHOGSSMVWJOGA-UHFFFAOYSA-
- N,N,N,N-TETRAETHYL-2-BUTYNE-1,4-DIAMINE
- 2-BUTYNYLENEDIAMINE, N,N,N'N'-TETRAETHYL-
- N,N',N'-Tetraethyl-2-butynylenediamine
- 1,4-Bis (diethylamino)-2-butyne
- N1,N1,N4,N4-TETRAETHYL-2-BUTYNE-1,4-DIAMINE
- InChI=1/C12H24N2/c1-5-13(6-2)11-9-10-12-14(7-3)8-4/h5-8,11-12H2,1-4H3
- 2-Butyne-1,4-diamine, N,N,N',N'-tetraethyl-
- 2-Butyne-1,4-diamine, N1,N1,N4,N4-tetraethyl-
-
- Inchi: 1S/C12H24N2/c1-5-13(6-2)11-9-10-12-14(7-3)8-4/h5-8,11-12H2,1-4H3
- InChI Key: ZSHOGSSMVWJOGA-UHFFFAOYSA-N
- SMILES: N(CC#CCN(CC)CC)(CC)CC
Computed Properties
- Exact Mass: 196.19400
- Monoisotopic Mass: 196.193949
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 6
- Complexity: 161
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 6.5
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 1.8
Experimental Properties
- Density: 0.8742 (rough estimate)
- Boiling Point: 323.24°C (rough estimate)
- Flash Point: 99.6°C
- Refractive Index: 1.5600 (estimate)
- PSA: 6.48000
- LogP: 1.67340
2-Butyne-1,4-diamine,N1,N1,N4,N4-tetraethyl- Customs Data
- HS CODE:2921290000
- Customs Data:
China Customs Code:
2921290000Overview:
2921290000. Other acyclic polyamines and their derivatives and their salts. VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2921290000 other acyclic polyamines and their derivatives; salts thereof.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:6.5%.General tariff:30.0%
2-Butyne-1,4-diamine,N1,N1,N4,N4-tetraethyl- Related Literature
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Bo Thomsen,Motoyuki Shiga Phys. Chem. Chem. Phys. 2022 24 10851
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J. M. Markovi?,N. P. Tri?ovi?,T. Tóth-Katona,M. K. Mil?i?,A. D. Marinkovi?,C. Zhang,A. J. Jákli,K. Fodor-Csorba New J. Chem. 2014 38 1751
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3. Rotational isomerism in monofluorobenzaldehydesJosé L. Alonso,Rosa M. Villama?án J. Chem. Soc. Faraday Trans. 2 1989 85 137
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4. 1215. Kinetics of the addition of tetrafluorohydrazine to polycyclic aromatic hydrocarbonsH. Cerfontain J. Chem. Soc. 1965 6602
105-18-0 (2-Butyne-1,4-diamine,N1,N1,N4,N4-tetraethyl-) Related Products
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